1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea
Description
1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea is a complex organic compound with a unique structure that includes a cyclopropyl group, a urea moiety, and a thianyl group
Properties
IUPAC Name |
1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28N2O3S/c1-10-5-6-12(9-21(10,19)20)16-14(18)17-13-7-11(13)8-15(2,3)4/h10-13H,5-9H2,1-4H3,(H2,16,17,18)/t10?,11-,12?,13+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQPZSIXSFUARNK-PYNQCMFNSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CS1(=O)=O)NC(=O)NC2CC2CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1CCC(CS1(=O)=O)NC(=O)N[C@@H]2C[C@H]2CC(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea typically involves multiple steps
Cyclopropyl Intermediate Synthesis: The cyclopropyl intermediate can be synthesized through a cyclopropanation reaction, where an alkene reacts with a carbene or carbenoid reagent under specific conditions.
Urea Group Introduction: The urea moiety can be introduced by reacting the cyclopropyl intermediate with an isocyanate or a carbodiimide in the presence of a suitable catalyst.
Thianyl Group Addition: The thianyl group can be added through a nucleophilic substitution reaction, where a suitable thianyl precursor reacts with the urea intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur at the urea or thianyl groups, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, serving as an intermediate in organic synthesis.
Biology: It may be studied for its potential biological activity, including its effects on enzymes, receptors, or cellular processes.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory, antimicrobial, or anticancer activities.
Industry: It may find applications in the development of new materials, catalysts, or chemical processes.
Mechanism of Action
The mechanism of action of 1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea involves its interaction with specific molecular targets and pathways. This can include binding to enzymes or receptors, modulating their activity, and influencing downstream signaling pathways. The exact mechanism may vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
1-[(1R,2R)-2-(2,2-dimethylpropyl)cyclopropyl]-3-(6-methyl-1,1-dioxothian-3-yl)urea: can be compared with other cyclopropyl or urea-containing compounds, such as:
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
